Product packaging for 4-Chloro-8-methylcinnoline(Cat. No.:CAS No. 817209-42-0)

4-Chloro-8-methylcinnoline

Cat. No.: B3285982
CAS No.: 817209-42-0
M. Wt: 178.62 g/mol
InChI Key: SCAKAABZAJCYJB-UHFFFAOYSA-N
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Description

4-Chloro-8-methylcinnoline is a versatile cinnoline-based chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound is primarily utilized as a key synthetic intermediate for the construction of more complex molecular architectures. The presence of the chloro substituent at the 4-position makes it a suitable candidate for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, enabling the introduction of diverse carbon and nitrogen-based functional groups. Meanwhile, the methyl group at the 8-position can influence the compound's electronic properties and be targeted for further functionalization. Researchers value this compound for its potential in developing novel pharmacologically active molecules, particularly as a core structure in inhibitors for various kinases. Its application extends to the field of materials science, where it serves as a precursor for constructing organic ligands and functional organic materials. This product is intended for research and further manufacturing applications only and is not intended for direct human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7ClN2 B3285982 4-Chloro-8-methylcinnoline CAS No. 817209-42-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-8-methylcinnoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c1-6-3-2-4-7-8(10)5-11-12-9(6)7/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCAKAABZAJCYJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CN=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Chloro 8 Methylcinnoline and Its Analogues

Classical Richter Synthesis and its Modifications for Cinnoline (B1195905) Nucleus Construction

The Richter synthesis, first reported in 1883, represents a foundational method for the construction of the cinnoline ring system. This classical approach and its subsequent modifications have provided a versatile platform for accessing a variety of substituted cinnolines.

Diazotization-Mediated Cyclization Approaches

The cornerstone of the Richter synthesis is the diazotization of an ortho-alkynyl-substituted aniline (B41778), followed by an intramolecular cyclization. In the context of synthesizing 4-halocinnolines, this method has proven particularly effective. The general mechanism involves the formation of a diazonium salt from the corresponding aniline precursor. This intermediate then undergoes a cyclization reaction, where the triple bond attacks the diazonium group, leading to the formation of the cinnoline ring.

A significant modification of this reaction involves the use of ortho-ethynyl-substituted phenyltriazenes. In this approach, the triazene (B1217601) functional group serves as a masked diazonium cation. This allows for the separation of the diazotization and cyclization steps, offering a more controlled and often higher-yielding process.

Studies have shown that the nature of substituents on the aromatic ring and the reaction conditions can significantly influence the outcome of the Richter reaction. For instance, the diazotization of ortho-alka-1,3-diynylarenediazonium salts in the presence of donating or weakly accepting substituents, such as a methyl group, has been shown to yield 4-chloro-3-ethynylcinnolines. researchgate.net This highlights the potential of this method for the direct introduction of a chlorine atom at the 4-position of the cinnoline core.

Table 1: Examples of Diazotization-Mediated Cyclization for Cinnoline Synthesis

Starting MaterialReagents and ConditionsProductYield (%)Reference
ortho-Alka-1,3-diynylarylamine (with methyl substituent)1. NaNO₂, HCl2. CuCl4-Chloro-3-ethynyl-8-methylcinnoline30-55 researchgate.net

Annulation Reactions and Subsequent Cyclizations

Annulation strategies provide an alternative classical route to the cinnoline nucleus. These methods typically involve the construction of the pyridazine (B1198779) ring onto a pre-existing benzene (B151609) ring. While specific examples leading directly to 4-chloro-8-methylcinnoline via classical annulation are less common in the literature, the general principles can be applied.

One such approach involves the reaction of a suitably substituted benzene derivative containing a hydrazine (B178648) or a masked hydrazine functionality with a 1,4-dicarbonyl compound or its equivalent. The subsequent cyclization and aromatization would then lead to the cinnoline ring system. The introduction of the chloro and methyl groups would depend on the appropriate substitution pattern of the starting materials.

Modern Approaches to Cinnoline Ring Formation

In recent years, the development of modern synthetic methodologies has provided more efficient and versatile routes to the cinnoline scaffold, often with greater control over regioselectivity and functional group tolerance.

Transition Metal-Catalyzed Coupling and Cycloaddition Reactions

Transition metal catalysis has emerged as a powerful tool for the synthesis of heterocyclic compounds, including cinnolines. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, have been utilized to construct key intermediates for cinnoline synthesis. For example, a Sonogashira reaction between a functionalized aryl halide and an alkyne can be followed by a subsequent intramolecular cyclization to form the cinnoline ring.

Rhodium(III)-catalyzed oxidative C-H activation and annulation of N-aryl cyclic hydrazides with alkynes represents another modern approach to access cinnoline derivatives. While direct synthesis of this compound using this method has not been explicitly detailed, the strategy offers a potential pathway by employing appropriately substituted starting materials.

Table 2: Examples of Transition Metal-Catalyzed Reactions for Cinnoline Synthesis

Starting Material 1Starting Material 2Catalyst/ReagentsProductYield (%)
Functionalized Aryl HalideAlkynePdCl₂(PPh₃)₂, CuI, Et₃NDihydrocinnoline intermediate-
N-Aryl Cyclic HydrazideAlkyne[RhCp*Cl₂]₂, AgSbF₆Cinnoline derivative-

Regioselective Functionalization Strategies Utilizing Metalation Reagents

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. This approach can be conceptually applied to the synthesis of substituted cinnolines. By choosing a suitable directing group on the cinnoline or a precursor molecule, a metalating agent such as an organolithium reagent or a lithium amide can deprotonate a specific position, which can then be quenched with an electrophile.

For the synthesis of this compound, one could envision a scenario where a pre-existing 8-methylcinnoline (B1613027) is functionalized at the 4-position. A directing group at a suitable position could facilitate regioselective metalation at C-4, followed by reaction with a chlorinating agent like N-chlorosuccinimide (NCS) to introduce the chlorine atom. However, specific literature precedence for this direct functionalization on the 8-methylcinnoline core is limited.

Multi-Component Reactions for Diverse Cinnoline Scaffold Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a complex product, offer an efficient and atom-economical approach to generating molecular diversity. Several MCRs have been developed for the synthesis of highly substituted cinnoline derivatives.

One reported MCR involves the reaction of ethyl 5-cyano-4-methyl-1-aryl-6-oxo-1,6-dihydropyridazine-3-carboxylates with aromatic aldehydes and nitromethane (B149229) under microwave irradiation to produce densely functionalized cinnolines. ijbpas.com While this specific example does not yield this compound, it demonstrates the potential of MCRs to rapidly construct the cinnoline scaffold with various substituents. By carefully selecting the starting components, it is conceivable that an MCR could be designed to produce this compound or its close analogues.

Another MCR involves the transition-metal-free reaction of arynes, tosylhydrazine, and α-bromo ketones, which proceeds via a formal [2+2+2] cycloaddition to give access to cinnoline derivatives. acs.org This method allows for the formation of two C-N bonds and one C-C bond in a single step.

Table 3: Examples of Multi-Component Reactions for Cinnoline Synthesis

Component 1Component 2Component 3ConditionsProduct Type
Ethyl 5-cyano-4-methyl-1-aryl-6-oxo-1,6-dihydropyridazine-3-carboxylateAromatic AldehydeNitromethaneDioxane/piperidine, MicrowaveDensely functionalized cinnolines
AryneTosylhydrazineα-Bromo Ketone-Cinnoline derivatives

Specific Synthetic Pathways to Chloro- and Methyl-Substituted Cinnoline Systems

The synthesis of this compound is not typically a single-step process. It generally involves the initial construction of a substituted cinnoline ring, followed by the introduction of the desired functional groups. A plausible and efficient synthetic route involves the preparation of an 8-methylcinnolin-4-ol intermediate, which is then subjected to chlorination.

A common strategy for constructing the cinnoline ring is the Widman-Stoermer synthesis , which involves the diazotization of an appropriately substituted o-aminostyrene. For the synthesis of an 8-methylcinnoline precursor, this would involve a starting material like 2-amino-3-methylstyrene. The presence of an electron-donating group, such as a methyl group, on the styrene (B11656) facilitates the cyclization process. colab.ws Another classical approach is the von Richter cinnoline synthesis , which utilizes the cyclization of diazotized o-aminoarylpropiolic acids or o-aminoarylacetylenes. drugfuture.comwikipedia.org

A proposed synthetic pathway for this compound begins with the synthesis of 8-methylcinnolin-4-ol. This intermediate can be prepared through a cyclization reaction of a suitably substituted precursor, such as a derivative of 2-amino-3-methylacetophenone. Once 8-methylcinnolin-4-ol is obtained, the hydroxyl group at the 4-position can be converted to a chloro group.

Introduction of Halogen Substituents at Position 4

The introduction of a chlorine atom at the 4-position of the cinnoline ring is a crucial step in the synthesis of this compound. This transformation is typically achieved by the chlorination of a 4-hydroxycinnoline precursor.

A widely used and effective method for this chlorination is the treatment of the 4-hydroxycinnoline analogue with a chlorinating agent such as phosphoryl chloride (POCl₃) , often in the presence of a base or as a neat reagent under reflux. This method is analogous to the conversion of 4-hydroxyquinolines to 4-chloroquinolines. The reaction proceeds by converting the hydroxyl group into a better leaving group, which is then displaced by a chloride ion.

Alternatively, the Sandmeyer reaction provides a robust method for introducing a chlorine atom. nih.govorganic-chemistry.orgwikipedia.org This reaction involves the diazotization of a 4-aminocinnoline derivative to form a diazonium salt, which is then treated with a copper(I) chloride solution. This method is particularly useful when a 4-aminocinnoline is a more accessible intermediate. The Sandmeyer reaction is known for its wide applicability in aromatic chemistry for the introduction of various substituents. organic-chemistry.orgwikipedia.org

Method Reagents Key Features
Chlorination of 4-hydroxycinnoline POCl₃, PCl₅ Direct conversion of the hydroxyl group.
Sandmeyer Reaction NaNO₂, HCl, CuCl Starts from a 4-aminocinnoline precursor.

Incorporation of Alkyl Groups at Position 8

The introduction of a methyl group at the 8-position of the cinnoline ring is best accomplished by starting the synthesis with a precursor that already contains this substituent. For instance, using a substituted aniline, such as 2-methylaniline , as the starting material in a multi-step synthesis to build the cinnoline ring ensures the methyl group is correctly positioned.

For example, in a synthetic pathway analogous to the synthesis of 8-methylquinoline, one could start with 2-methylaniline and subject it to reactions that build the second ring of the cinnoline system. The specific choice of cyclization strategy, such as the Widman-Stoermer or von Richter synthesis, would dictate the other reagents and intermediates involved. colab.wsdrugfuture.comwikipedia.org

Direct alkylation of the cinnoline ring at the 8-position is generally less common and can lead to issues with regioselectivity, often yielding a mixture of products. Therefore, incorporating the methyl group at an early stage of the synthesis is the preferred and more controlled approach.

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is critical for maximizing the yield of this compound and minimizing the formation of byproducts. Key parameters that are often adjusted include temperature, reaction time, solvent, and the stoichiometry of the reagents.

For the chlorination of 8-methylcinnolin-4-ol using phosphoryl chloride , the reaction temperature and time are crucial. Insufficient heating may lead to an incomplete reaction, while excessive heat or prolonged reaction times can result in the formation of undesired side products. The use of a solvent, or running the reaction neat, can also influence the outcome. For similar chlorinations of heterocyclic systems, optimization studies have shown that controlling the temperature can separate the initial phosphorylation from the subsequent chlorination, leading to a cleaner reaction.

In the case of the Sandmeyer reaction , the temperature of the diazotization step is critical and is typically kept between 0 and 5 °C to prevent the premature decomposition of the diazonium salt. The choice of copper catalyst and the reaction medium can also significantly impact the yield and purity of the final product. For instance, the use of ionic liquids as solvents has been explored to improve the efficiency of Sandmeyer reactions.

Reaction Step Parameter to Optimize Effect on Yield and Selectivity
Chlorination Temperature, Reaction Time Controls reaction rate and minimizes byproduct formation.
Stoichiometry of POCl₃ Ensures complete conversion without excess reagent.
Sandmeyer Reaction Diazotization Temperature Prevents decomposition of the diazonium salt.
Catalyst and Solvent Can improve reaction rate and product purity.

Chemical Transformations and Reactivity Profiles of 4 Chloro 8 Methylcinnoline and Substituted Cinnolines

Nucleophilic Substitution Reactions at the C-4 Position

The chlorine atom at the C-4 position of the cinnoline (B1195905) nucleus is exceptionally labile and prone to nucleophilic aromatic substitution (SNAr). This heightened reactivity is a direct consequence of the electronic properties of the cinnoline ring. The adjacent nitrogen atom at position 1 exerts a strong electron-withdrawing inductive and mesomeric effect, which polarizes the C-4 carbon, making it highly electrophilic. Furthermore, the cinnoline ring system can effectively stabilize the negative charge of the intermediate Meisenheimer complex formed during the substitution process, thereby lowering the activation energy of the reaction. This reactivity is a common feature in N-heteroaromatic compounds where a halogen is positioned alpha or gamma to a ring nitrogen atom. researchgate.netnih.gov

The activated C-4 chloro group in 4-chlorocinnoline derivatives can be displaced by a wide array of nucleophiles, providing a versatile route to a variety of 4-substituted cinnolines. While specific studies on 4-Chloro-8-methylcinnoline are limited, extensive research on analogous 4-chloro-N-heterocycles, such as 4-chloroquinolines and 4-chloroquinazolines, provides a strong basis for predicting its reactivity. nih.govmdpi.comarkat-usa.org Common nucleophiles employed in these transformations include amines, thiols, alkoxides, and azide ions.

These reactions are typically performed under various conditions, often involving heat and sometimes a base to deprotonate the nucleophile or neutralize the HCl byproduct. The result is the formation of a new bond between the C-4 carbon and the nucleophilic atom.

Table 1: Representative Nucleophilic Substitution Reactions at the C-4 Position of Chloro-N-Heterocycles This table is based on reactions reported for analogous compounds like 4-chloroquinolines and may be predictive for this compound.

NucleophileReagent ExampleProduct TypeAnalogous System Reference
AmineAniline (B41778), Benzylamine4-Aminocinnoline derivative arkat-usa.org
ThiolThiophenol, Alkanethiols4-(Thioether)cinnoline derivative mdpi.com
Azide IonSodium Azide (NaN₃)4-Azidocinnoline derivative arkat-usa.org
Hydrazine (B178648)Hydrazine Hydrate4-Hydrazinocinnoline derivative mdpi.com
ThioureaThiourea (SC(NH₂)₂)4-Thiolcinnoline derivative mdpi.com

Influence of Steric and Electronic Factors on Reactivity

The rate and success of nucleophilic substitution at the C-4 position are governed by both electronic and steric factors.

Electronic Factors: The primary electronic factor is the activation of the C-4 position by the electron-withdrawing nature of the adjacent nitrogen atoms. In related systems like 2,4-dichloroquinazoline, DFT calculations have shown that the carbon atom at the 4-position has a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, making it more susceptible to nucleophilic attack than other positions. nih.gov The stability of the anionic Meisenheimer intermediate is crucial; any substituent on the ring that can further delocalize this negative charge will enhance the reaction rate. Conversely, electron-donating groups would decrease reactivity.

Steric Factors: Steric hindrance can significantly impact the rate of SNAr reactions. youtube.comnih.gov The accessibility of the electrophilic C-4 carbon to the incoming nucleophile is paramount.

Nucleophile Size: Bulkier nucleophiles may react more slowly than smaller ones due to increased steric repulsion in the transition state. youtube.com

Substituent Position: In the case of this compound, the methyl group at position 8 is located on the distal benzene (B151609) ring and is too far from the C-4 reaction center to exert any significant steric hindrance. However, a substituent at the C-5 position would sterically shield the C-4 carbon, potentially impeding the approach of the nucleophile and slowing the reaction rate.

Electrophilic Aromatic Substitution on the Benzene Moiety of Cinnolines

Electrophilic aromatic substitution (EAS) is a hallmark reaction of aromatic compounds. In the cinnoline ring system, the reaction's regioselectivity is strongly dictated by the electronic nature of its two fused rings.

The cinnoline nucleus is composed of an electron-deficient pyridine-like ring (positions 1-4) and an electron-rich benzene ring (positions 5-8). The electronegative nitrogen atoms in the heterocyclic ring strongly deactivate it towards attack by electrophiles. Consequently, electrophilic aromatic substitution reactions occur preferentially on the carbocyclic benzene moiety. reddit.com This is a well-established principle for many N-heterobicyclic systems, including quinoline (B57606), where electrophilic attack occurs at positions 5 and 8 of the benzene ring. reddit.com

For this compound, the potential sites for electrophilic attack are positions 5, 6, and 7. The final regiochemical outcome is determined by the directing effects of the substituents already present on the ring.

The regioselectivity of electrophilic attack on the benzene ring of this compound is a composite of the directing effects of the fused heterocyclic portion, the C-8 methyl group, and the C-4 chloro group.

Fused Heterocyclic Ring: As a whole, the electron-withdrawing pyridine-like ring deactivates the entire molecule towards EAS but directs substitution to the benzene ring.

Methyl Group (C-8): The methyl group is a classic activating group that directs incoming electrophiles to the ortho (position 7) and para (position 6) positions via inductive electron donation and hyperconjugation. libretexts.org

Chloro Group (C-4): The chloro group is a deactivating group due to its inductive electron-withdrawing effect, but it is also an ortho, para-director because of the electron-donating resonance effect of its lone pairs. chemistrysteps.com Its influence on the distal benzene ring is weaker and more complex.

Considering these factors, the activating, ortho, para-directing methyl group at C-8 is expected to be the dominant influence on regioselectivity. Therefore, electrophilic attack is most likely to occur at position 7 (ortho to the methyl group) or position 6 (para to the methyl group). Research on the nitration of substituted benzo[c]cinnolines supports this type of analysis; for instance, 3,8-dichlorobenzo[c]cinnoline undergoes nitration to yield 3,8-dichloro-4-nitro-benzo[c]cinnoline, demonstrating substitution ortho to an existing directing group. nih.gov

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 8-Methylcinnoline (B1613027)

Electrophilic ReactionReagentsPredicted Major ProductsRationale
NitrationHNO₃ / H₂SO₄4-Chloro-8-methyl-7-nitrocinnoline and/or 4-Chloro-8-methyl-6-nitrocinnolineThe methyl group is an activating ortho, para-director. libretexts.orgmasterorganicchemistry.com
HalogenationBr₂ / FeBr₃7-Bromo-4-chloro-8-methylcinnoline and/or 6-Bromo-4-chloro-8-methylcinnolineThe methyl group directs the incoming electrophile. studymind.co.ukmasterorganicchemistry.com
SulfonationFuming H₂SO₄This compound-7-sulfonic acid and/or this compound-6-sulfonic acidThe methyl group directs the incoming electrophile. uobabylon.edu.iq

Transformations Involving the Methyl Group at Position 8

The methyl group at the C-8 position, being attached to an aromatic system, is not merely a passive substituent but can participate in various chemical transformations. These reactions provide pathways for further functionalization of the cinnoline scaffold. Drawing parallels from the well-studied chemistry of 8-methylquinolines, several potential reactions can be anticipated. youtube.comresearchgate.net

Oxidation: Similar to other methylarenes, the methyl group at C-8 can be oxidized to a carboxylic acid. Using strong oxidizing agents like hot, alkaline potassium permanganate (KMnO₄) would likely convert this compound into 4-chlorocinnoline-8-carboxylic acid. youtube.com This transformation opens up further derivatization possibilities via standard carboxylic acid chemistry.

C-H Activation and Functionalization: Modern catalytic methods enable the direct functionalization of otherwise unreactive C(sp³)-H bonds. For example, ruthenium-catalyzed C-H amidation has been successfully applied to 8-methylquinolines, converting the methyl group into an aminomethyl group using azides as the nitrogen source. researchgate.net Such a strategy could potentially be applied to this compound to introduce nitrogen-containing functionalities at the 8-methyl position.

Condensation Reactions: The methyl group can sometimes be activated for condensation reactions. For instance, the methyl group at the C-2 position of the quinoline ring is known to undergo condensation with aldehydes. nih.gov While the C-8 methyl group is generally less acidic and reactive than a C-2 or C-4 methyl group, under certain conditions, it might be possible to achieve condensation with reactive aldehydes to form styryl-type derivatives.

Functionalization Reactions of the Benzylic Position

Oxidation: The benzylic methyl group can be oxidized to afford various functional groups such as formyl, carboxyl, or hydroxymethyl groups. The choice of oxidizing agent and reaction conditions determines the extent of oxidation. For instance, controlled oxidation can yield 8-formyl-4-chlorocinnoline, a valuable intermediate for further derivatization. More vigorous oxidation conditions can lead to the formation of 4-chloro-cinnoline-8-carboxylic acid. The reactivity of methyl groups on heterocyclic systems towards oxidation is well-documented; for example, the oxidation of 2-methylquinoline can be achieved using reagents like selenium dioxide or potassium permanganate, suggesting similar transformations are feasible for this compound.

Halogenation: Free radical halogenation at the benzylic position of the 8-methyl group can be initiated by light or heat. This reaction proceeds via a free-radical chain mechanism to introduce a halogen atom, typically bromine or chlorine, onto the methyl group. The resulting 8-(halomethyl)-4-chlorocinnoline is a highly reactive intermediate that can readily undergo nucleophilic substitution reactions, providing a pathway to a wide array of derivatives. For instance, reaction with nucleophiles like cyanides, alkoxides, or amines can lead to the corresponding nitriles, ethers, or amines. The principles of benzylic halogenation are well-established for various alkyl-substituted aromatic and heteroaromatic compounds.

Table 1: Representative Functionalization Reactions of the Benzylic Position

Reaction TypeReagent/ConditionsProduct
OxidationSeO₂, heat4-Chloro-8-formylcinnoline
OxidationKMnO₄, heat4-Chloro-cinnoline-8-carboxylic acid
HalogenationN-Bromosuccinimide (NBS), light4-Chloro-8-(bromomethyl)cinnoline
HalogenationSO₂Cl₂, radical initiator4-Chloro-8-(chloromethyl)cinnoline

Condensation and Derivatization Reactions of the Methyl Moiety

The methyl group at the 8-position of this compound can also participate in condensation and derivatization reactions, particularly after activation.

Condensation Reactions: The protons of the 8-methyl group exhibit a degree of acidity, which can be enhanced by the use of a strong base to generate a carbanionic species. This nucleophilic intermediate can then react with various electrophiles, most notably aldehydes and ketones, in condensation reactions. For example, in a reaction analogous to the condensation of 2-methylquinoline with benzaldehydes, this compound can be condensed with aromatic aldehydes in the presence of a catalyst, such as acetic anhydride or a strong base, to yield styryl-like derivatives. These reactions are valuable for extending the carbon framework and synthesizing conjugated systems with potential applications in materials science and medicinal chemistry.

Derivatization via Metallation: The methyl group can be deprotonated using a strong base, such as an organolithium reagent (e.g., n-butyllithium), to form a lithiated intermediate. This powerful nucleophile can then be quenched with a variety of electrophiles to introduce a wide range of functional groups. For instance, reaction with alkyl halides would lead to chain extension, while reaction with carbonyl compounds would yield alcohols. This approach offers a versatile strategy for the synthesis of a diverse library of 8-substituted-4-chlorocinnoline derivatives.

Table 2: Condensation and Derivatization Reactions of the Methyl Moiety

Reaction TypeReagent/ConditionsProduct
CondensationAromatic aldehyde, Ac₂O, heat4-Chloro-8-(2-arylvinyl)cinnoline
Derivatization1. n-BuLi; 2. Electrophile (E)4-Chloro-8-(CH₂-E)cinnoline

Redox Chemistry and Aromatization Pathways

The redox behavior of this compound is a key aspect of its chemical reactivity, with both the cinnoline core and its substituents participating in electron transfer processes. Aromatization, particularly of precursor dihydrocinnoline structures, is a significant driving force in many synthetic routes to cinnolines.

Redox Chemistry: The cinnoline ring system can undergo both reduction and oxidation reactions. Electrochemical studies on related benzo[c]cinnoline derivatives have shown that they can undergo reduction in a stepwise manner, often involving two discrete two-electron transfer waves in acidic media. tubitak.gov.trresearchgate.net The presence of the electron-withdrawing chloro group in this compound is expected to make the ring more susceptible to reduction compared to the parent cinnoline. Conversely, oxidation of the cinnoline ring is also possible, although it generally requires stronger oxidizing agents. The redox properties of the molecule can be tuned by the nature and position of substituents on the ring.

Aromatization Pathways: Many synthetic strategies for preparing cinnolines and their derivatives rely on an aromatization step as the final, driving force of the reaction. wikipedia.org For instance, the dehydrogenation of a dihydrocinnoline precursor is a common method to install the aromatic cinnoline core. wikipedia.org This aromatization can be achieved using various oxidizing agents, such as mercuric oxide or air oxidation. The significant gain in resonance stabilization energy upon forming the aromatic ring makes this a thermodynamically favorable process. In the context of this compound synthesis, a potential final step could involve the aromatization of a corresponding 1,2-dihydro-4-chloro-8-methylcinnoline intermediate. Aromatization can also be a driving force in certain functionalization reactions of dihydro-heteroaromatic systems. rsc.orgnih.gov

Table 3: Redox and Aromatization Reactions

Reaction TypeReagent/ConditionsTransformation
Reductione.g., Na/EtOH or catalytic hydrogenationReduction of the N=N bond and/or the carbocyclic ring
Oxidatione.g., KMnO₄ or electrochemical oxidationOxidation of the carbocyclic ring or substituents
AromatizationDehydrogenation (e.g., Pd/C, heat)Dihydrocinnoline to Cinnoline

Advanced Spectroscopic and Spectrometric Elucidation Techniques for 4 Chloro 8 Methylcinnoline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For 4-Chloro-8-methylcinnoline, a combination of one-dimensional and two-dimensional NMR techniques provides a complete picture of its proton and carbon framework.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons and the methyl group. The chemical shifts are influenced by the electronic environment of each proton, which is modulated by the chloro and methyl substituents, as well as the nitrogen atoms in the cinnoline (B1195905) ring.

Based on theoretical calculations and analysis of related cinnoline and quinoline (B57606) structures, the expected chemical shifts for the protons of this compound are as follows: The protons on the benzene (B151609) ring (H-5, H-6, and H-7) are expected to resonate in the aromatic region, typically between 7.0 and 8.5 ppm. The methyl protons (8-CH₃) would appear as a singlet in the upfield region, likely around 2.5 ppm. The sole proton on the pyridazine (B1198779) ring (H-3) is anticipated to be significantly downfield due to the deshielding effect of the adjacent nitrogen atoms and the chloro-substituent.

Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
H-38.5 - 9.0s
H-57.8 - 8.2d
H-67.2 - 7.6t
H-77.6 - 8.0d
8-CH₃2.4 - 2.8s

Note: These are predicted values and may vary from experimental data. 's' denotes singlet, 'd' denotes doublet, and 't' denotes triplet.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts for this compound are predicted based on the effects of the substituents and the inherent electronic distribution of the cinnoline core. The carbon atom attached to the chlorine (C-4) is expected to be significantly deshielded. The quaternary carbons, including those in the ring fusion and the one bonded to the methyl group, will also have characteristic chemical shifts.

Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C-3145 - 150
C-4140 - 145
C-4a125 - 130
C-5128 - 132
C-6124 - 128
C-7130 - 135
C-8135 - 140
C-8a148 - 152
8-CH₃15 - 20

Note: These are predicted values and may vary from experimental data.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be crucial in establishing the connectivity between adjacent protons. For instance, correlations would be expected between H-5 and H-6, and between H-6 and H-7, confirming their positions on the benzene ring.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively assign the proton signals to their corresponding carbon atoms, for example, linking the methyl proton signal to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together the molecular framework. For example, correlations from the methyl protons (8-CH₃) to C-7 and C-8a would confirm the position of the methyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. In the case of this compound, a NOESY experiment could show a correlation between the methyl protons (8-CH₃) and the H-7 proton, further confirming the substitution pattern.

Vibrational Spectroscopy: Infrared (IR) and Raman Methodologies

The IR and Raman spectra of this compound are expected to show characteristic bands corresponding to the vibrations of its functional groups.

C-H stretching: Aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. Aliphatic C-H stretching from the methyl group would appear just below 3000 cm⁻¹.

C=C and C=N stretching: The stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen bonds within the cinnoline ring are expected to produce a series of bands in the 1400-1600 cm⁻¹ region.

C-Cl stretching: The carbon-chlorine stretching vibration is anticipated to give a characteristic band in the fingerprint region, typically between 600 and 800 cm⁻¹.

Methyl group deformations: The symmetric and asymmetric bending vibrations of the methyl group would be found around 1375 cm⁻¹ and 1450 cm⁻¹, respectively.

Predicted Characteristic Vibrational Frequencies for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)
Aromatic C-H stretch3000 - 3100
Aliphatic C-H stretch2850 - 2960
C=C / C=N stretch1400 - 1600
C-Cl stretch600 - 800
CH₃ bend1375 - 1450

Note: These are predicted values and may vary from experimental data.

While this compound is a relatively rigid molecule, vibrational spectroscopy can provide subtle details about its conformation. The precise positions and intensities of the vibrational bands can be influenced by the molecule's symmetry and electronic distribution. Theoretical calculations, such as Density Functional Theory (DFT), can be employed to predict the vibrational frequencies and compare them with experimental spectra to confirm the ground-state geometry. The good agreement between calculated and experimental frequencies for similar molecules suggests that this approach would be reliable for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a powerful technique for investigating the electronic transitions within a molecule. For an aromatic heterocycle like this compound, the spectrum is characterized by absorptions arising from π → π* and n → π* transitions. The core cinnoline structure is a chromophore, and the attached chloro and methyl groups act as auxochromes, modifying the absorption maxima (λmax) and molar extinction coefficients (ε).

The electronic spectrum of cinnoline and its derivatives is dominated by high-intensity π → π* transitions, characteristic of aromatic systems, and a lower-intensity n → π* transition originating from the non-bonding electrons of the nitrogen atoms.

π → π Transitions:* These transitions, involving the excitation of electrons from bonding π orbitals to antibonding π* orbitals, typically result in strong absorption bands. For aromatic compounds, these are often referred to as E-bands (ethylenic) and B-bands (benzenoid).

n → π Transitions:* This type of transition involves exciting an electron from a non-bonding (n) orbital, such as those on the nitrogen atoms in the cinnoline ring, to an antibonding π* orbital. These transitions are symmetry-forbidden and thus exhibit significantly lower molar extinction coefficients (ε) compared to π → π* transitions.

The substituents on the cinnoline ring—a chloro group at position 4 and a methyl group at position 8—are expected to cause shifts in the absorption maxima.

Chloro Group: As a halogen, the chlorine atom has a dual effect: its inductive effect (-I) is electron-withdrawing, while its resonance effect (+M) is electron-donating due to its lone pairs. The resonance effect typically leads to a bathochromic shift (a shift to longer wavelengths) of the π → π* transitions.

Methyl Group: The methyl group is a weak, electron-donating group (+I effect) that generally causes a slight bathochromic shift.

The predicted UV-Vis absorption data, based on the parent cinnoline structure and related chloro-substituted quinolines, are summarized below.

CompoundSolventλmax (nm) and (log ε)Transition Type
CinnolineCyclohexane~310 (3.4), ~322 (3.5), ~390 (2.4)π → π, n → π
4-ChloroquinolineEthanol228 (4.6), 275 (3.6), 310 (3.5), 323 (3.6)π → π
This compound (Predicted)Non-polar SolventExpected bathochromic shifts relative to cinnoline, with λmax likely > 320 nm for the main π → π band and > 390 nm for the n → π* band.π → π, n → π

The UV-Vis spectrum provides significant insight into the electronic structure and aromatic nature of the this compound molecule. Aromatic compounds typically display a series of absorption bands, often with fine vibrational structure, particularly in non-polar solvents. The B-band, for instance, is characteristic of the benzene-like electronic system within the molecule.

The persistence of these characteristic aromatic absorption bands in the spectrum of this compound would confirm the retention of its aromatic character. The position and intensity of these bands are sensitive to the electronic perturbations caused by the substituents. The electron-donating nature of the methyl group and the resonance effect of the chloro group would influence the energy levels of the molecular orbitals, thereby altering the energies of the electronic transitions observed in the spectrum.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and deducing its structure from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound, with the chemical formula C₉H₇ClN₂, HRMS can distinguish its exact mass from other molecules with the same nominal mass.

A key feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1. This results in two distinct molecular ion peaks: the [M]⁺• peak (containing ³⁵Cl) and the [M+2]⁺• peak (containing ³⁷Cl), with a relative intensity ratio of about 3:1. The presence of this pattern is a definitive indicator of a single chlorine atom in the molecule.

IonElemental FormulaCalculated Exact Mass (Da)Expected Relative Intensity
[M]⁺•C₉H₇³⁵ClN₂178.0300100%
[M+2]⁺•C₉H₇³⁷ClN₂180.0270~32%

Under electron ionization (EI), the molecular ion of this compound will undergo fragmentation, providing valuable structural information. The fragmentation pattern is influenced by the stability of the resulting ions and neutral fragments. The cinnoline ring system has a characteristic fragmentation pathway involving the loss of a molecule of nitrogen (N₂).

The primary fragmentation pathways for this compound are predicted to be:

Loss of N₂: The most characteristic fragmentation of the cinnoline core is the facile elimination of a stable N₂ molecule from the molecular ion [M]⁺• to form an ion at m/z 150/152. researchgate.net

Loss of Chlorine: The molecular ion can lose a chlorine radical (•Cl) to produce an ion at m/z 143. Alternatively, the fragment ion at m/z 150/152 can lose a chlorine radical to yield an ion at m/z 115.

Loss of Methyl Group: Fragmentation can occur via the loss of a methyl radical (•CH₃) from the molecular ion, leading to a fragment at m/z 163/165.

Loss of HCN: Following the loss of N₂, the resulting ion may undergo further fragmentation typical of aromatic systems, such as the loss of hydrogen cyanide (HCN). rsc.org

Proposed Fragment Ion (m/z)Neutral LossProposed Formula of Ion
178/180-[C₉H₇ClN₂]⁺• (Molecular Ion)
150/152N₂[C₉H₇Cl]⁺•
143•Cl[C₉H₇N₂]⁺
115N₂ + •Cl[C₉H₇]⁺
163/165•CH₃[C₈H₄ClN₂]⁺

Computational and Theoretical Investigations of 4 Chloro 8 Methylcinnoline Molecular Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods solve the Schrödinger equation for a given molecular system, providing insights into its structure, stability, and reactivity.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. DFT calculations can determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. By finding the minimum energy conformation, DFT provides key information about bond lengths, bond angles, and dihedral angles.

For a molecule like 4-chloro-8-methylcinnoline, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311G(d,p), would be used to predict its optimized geometry. labshake.com The results of such a hypothetical calculation are illustrated in the table below.

Table 1: Hypothetical Optimized Geometric Parameters for this compound calculated using DFT

Parameter Bond/Angle Predicted Value
Bond Length C4-Cl 1.75 Å
Bond Length C8-CH3 1.52 Å
Bond Length N1=N2 1.28 Å
Bond Angle C3-C4-Cl 119.5°
Bond Angle C7-C8-CH3 121.0°
Dihedral Angle C4a-C4-Cl-N3 180.0°

(Note: The data in this table is illustrative and not based on actual experimental or computational results for this compound.)

Furthermore, DFT is used to calculate various electronic properties, such as the molecular electrostatic potential (MEP), which helps in identifying the sites susceptible to electrophilic and nucleophilic attack.

Ab initio methods are quantum chemistry calculations that are based on first principles, without the use of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate electronic energies and properties. While computationally more demanding than DFT, ab initio methods are often used as a benchmark for other computational techniques. For substituted cinnolines, ab initio methods at the HF level of theory with a split valence basis set like 6-311G(d,p) have been used to achieve equilibrium geometry optimization. mdpi.com

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. dntb.gov.uanih.gov It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). dntb.gov.uanih.gov The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

For this compound, FMO analysis would provide insights into its reactive behavior. The distribution of the HOMO and LUMO across the molecule would indicate the most likely sites for chemical reactions.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

Molecular Orbital Energy (eV)
HOMO -6.5
LUMO -1.2
HOMO-LUMO Gap 5.3

(Note: The data in this table is for illustrative purposes and does not represent actual calculated values for this compound.)

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the behavior of molecules over time, providing insights into their conformational flexibility and interactions with other molecules.

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule with a substituent like the methyl group in this compound, different rotational positions (conformers) will have different energies. By systematically rotating the methyl group and calculating the energy at each step, an energy landscape can be generated. This landscape reveals the most stable conformer and the energy barriers between different conformations.

Molecular Dynamics (MD) simulations provide a detailed picture of the movement of atoms and molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal how a molecule like this compound behaves in a particular environment, such as in a solvent or interacting with a biological target. These simulations can provide information on the molecule's structural flexibility, how it interacts with surrounding molecules, and the time scales of these motions. While specific MD simulations for this compound are not available, this technique is widely used to study the behavior of similar heterocyclic compounds in various environments.

In Silico Predictions of Reactivity and Stability

In the realm of computational chemistry, in silico methods serve as powerful tools to predict the reactivity and stability of molecular systems. For this compound, these theoretical investigations provide profound insights into its chemical behavior, guiding further experimental work. By employing sophisticated computational models, it is possible to explore reaction mechanisms and quantify electronic properties that are otherwise difficult to determine empirically.

Transition State Analysis for Reaction Pathways

Transition state analysis is a cornerstone of computational chemistry for elucidating reaction mechanisms. It involves locating the transition state (TS)—the highest energy point along a reaction coordinate—which acts as the bottleneck for a chemical transformation. The energy difference between the reactants and the transition state, known as the activation energy (Ea), is a critical parameter in determining the reaction rate.

For this compound, a key reaction pathway of interest is the nucleophilic aromatic substitution (SNAr) at the C4 position, where the chlorine atom is displaced by a nucleophile. This is a common reaction for chloro-substituted heteroaromatic compounds. Computational models, often employing Density Functional Theory (DFT), can map out the potential energy surface for this substitution.

The analysis typically involves the following steps:

Geometry Optimization: The three-dimensional structures of the reactant (this compound and the nucleophile), the intermediate (Meisenheimer complex), the transition state, and the product are optimized to find their lowest energy conformations.

Frequency Calculations: These calculations are performed to confirm the nature of the stationary points on the potential energy surface. A stable molecule (reactant, intermediate, or product) will have all real vibrational frequencies, whereas a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Detailed computational studies on analogous chlorocinnoline and chloroquinazoline systems indicate that the SNAr reaction can proceed through either a concerted or a stepwise mechanism. In a stepwise mechanism, the reaction proceeds via a distinct intermediate, the Meisenheimer complex, with two transition states. The first transition state leads to the formation of this intermediate, and the second leads from the intermediate to the product. The rate-determining step is typically the formation of the Meisenheimer complex.

Table 1: Hypothetical Calculated Activation Energies for the SNAr Reaction of this compound with a Generic Nucleophile (Nu⁻)

Reaction StepTransition StateActivation Energy (kcal/mol)
Formation of Meisenheimer Complex (Rate-Determining)TS115.8
Departure of Leaving GroupTS22.5

Note: The data in this table is representative and derived from computational studies on similar heterocyclic systems for illustrative purposes.

The calculated activation energies provide a quantitative measure of the reaction's feasibility. A lower activation energy for the first step (TS1) suggests a faster reaction rate. The presence of the electron-withdrawing nitrogen atoms in the cinnoline (B1195905) ring system is expected to stabilize the negatively charged Meisenheimer intermediate, thereby facilitating the nucleophilic attack. The methyl group at the C8 position is predicted to have a minor electronic effect on the reactivity at the C4 position.

Aromaticity Indices and Delocalization Energy Calculations

The stability of this compound is intrinsically linked to its aromatic character. Aromaticity is a key concept in organic chemistry that describes the enhanced stability of cyclic, planar molecules with a continuous ring of p-orbitals containing 4n+2 π-electrons. Several computational indices are used to quantify the degree of aromaticity.

Aromaticity Indices:

Harmonic Oscillator Model of Aromaticity (HOMA): This index is based on the deviation of bond lengths from an optimal value for a fully aromatic system. A HOMA value close to 1 indicates high aromaticity, while a value close to 0 suggests a non-aromatic system. For this compound, HOMA calculations would be performed for both the benzene (B151609) and the pyridazine (B1198779) rings.

Nucleus-Independent Chemical Shift (NICS): NICS is a magnetic criterion for aromaticity. It is calculated as the negative of the magnetic shielding at the center of a ring. A more negative NICS value indicates a stronger diatropic ring current and thus a higher degree of aromaticity. NICS values are often calculated at the ring center (NICS(0)) and 1 Å above the ring center (NICS(1)).

Delocalization Energy:

Delocalization energy is the additional stability a molecule gains from its delocalized electrons compared to a hypothetical localized structure. It can be calculated using various computational methods, such as the block-localized wavefunction (BLW) method. A higher delocalization energy corresponds to greater stability.

Table 2: Hypothetical Calculated Aromaticity Indices and Delocalization Energy for the Rings of this compound

Ring SystemHOMANICS(0) (ppm)NICS(1) (ppm)Delocalization Energy (kcal/mol)
Benzene Ring0.92-9.5-10.828.5
Pyridazine Ring0.75-6.2-8.119.3

Note: The data in this table is representative and based on theoretical calculations for analogous heterocyclic compounds for illustrative purposes.

Structure Activity Relationship Sar and Rational Design Strategies for 4 Chloro 8 Methylcinnoline Derivatives in Chemical Biology

Correlating Structural Modifications on the Cinnoline (B1195905) Scaffold with In Vitro Biological Activity

The biological profile of cinnoline derivatives is highly dependent on the nature and position of their substituents. nih.gov Systematic analysis of these structural changes provides a framework for understanding the SAR, which is essential for optimizing lead compounds. The parent 4-chloro-8-methylcinnoline structure possesses two key features for initial consideration: a halogen atom at the C4-position and an alkyl group at the C8-position.

Halogenation is a common strategy in medicinal chemistry to enhance the biological activity of heterocyclic compounds. Studies on related scaffolds have shown that the introduction of halogen atoms, particularly chlorine and bromine, can lead to potent antimicrobial activity. nih.gov The electron-withdrawing nature of the chloro group at the C4-position of the this compound core is expected to be a critical determinant of its interaction with biological targets. This substitution can influence the electronic distribution of the entire ring system, affecting its binding affinity.

Alkylation, such as the methyl group at the C8-position, also plays a significant role. In the analogous quinoline (B57606) series, it has been observed that the introduction of a methyl group at the C8-position can abolish antimalarial activity, suggesting that this position may be sensitive to steric hindrance or that an unsubstituted C8-position is preferred for interaction with certain targets. pharmacy180.com Conversely, for other biological targets, the methyl group could be beneficial, potentially fitting into a hydrophobic pocket within the active site of an enzyme or receptor.

The interplay between halogenation and alkylation is crucial. The following data table illustrates hypothetical in vitro antibacterial activity based on general trends observed in related cinnoline and quinoline derivatives, where modifications are made to the this compound scaffold.

Compound IDModification on this compound CoreTargetIn Vitro Activity (MIC, µg/mL)
1aParent (4-Cl, 8-CH₃)E. coli32
1bReplace 4-Cl with 4-FE. coli64
1cReplace 4-Cl with 4-BrE. coli16
1dRemove 8-CH₃ group (4-Cl)E. coli16
1eReplace 8-CH₃ with 8-C₂H₅E. coli64
1fAdd 6-Cl substituentE. coli8

This table is representative and illustrates general SAR trends reported for related heterocyclic scaffolds.

The specific placement of substituents on the cinnoline ring dramatically impacts the biological activity profile. For the analogous 4-aminoquinoline (B48711) scaffold, a chloro group at the C7-position is considered optimal for antimalarial activity. pharmacy180.com This highlights the importance of substituent position in directing interactions with the target protein. For this compound, the existing chlorine at C4 and methyl group at C8 are defining features.

Further substitutions on the benzo part of the ring system (positions C5, C6, and C7) can fine-tune activity. For instance, studies on various cinnoline derivatives have shown that substitutions at the C6 and C7 positions with halo or alkyl groups can significantly modulate antibacterial and antitubercular activities. jocpr.com An electron-withdrawing group at C6, such as another chlorine atom, could potentially enhance potency by altering the molecule's electrostatic potential and improving target binding. Conversely, introducing bulky groups at positions adjacent to existing substituents may lead to a decrease in activity due to steric clashes within the binding site.

Pharmacophore Modeling and Ligand-Based Drug Design (In Vitro Focus)

When the three-dimensional structure of a biological target is unknown, ligand-based drug design strategies are invaluable. These methods rely on analyzing a set of known active molecules to derive a pharmacophore model, which represents the essential spatial arrangement of molecular features required for biological activity.

A pharmacophore model for this compound derivatives would identify crucial chemical features based on their potential interactions with a receptor. These features are defined by patterns in their chemical structure. For the cinnoline ring, key features would likely include:

Aromatic Rings (R): The bicyclic cinnoline core itself serves as a critical hydrophobic and aromatic feature, likely involved in π-π stacking interactions with aromatic amino acid residues in the target's binding pocket.

Hydrogen Bond Acceptors (A): The two nitrogen atoms within the cinnoline ring (at positions N1 and N2) are potential hydrogen bond acceptors, capable of forming crucial interactions with hydrogen bond donor groups on the target protein.

Hydrophobic Groups (H): The methyl group at the C8-position represents a key hydrophobic feature that could occupy a lipophilic pocket.

Halogen Bonding: The chlorine atom at C4 can act as a hydrogen bond acceptor or participate in halogen bonding, a specific non-covalent interaction that can contribute significantly to binding affinity.

Based on a set of active cinnoline or related quinoline analogs, a pharmacophore hypothesis can be generated using computational software. For example, a study on quinoline derivatives as VEGFR-2 kinase inhibitors developed a five-point pharmacophore model consisting of two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings.

For a hypothetical target of this compound, a similar process would be followed. A set of active analogs would be conformationally analyzed and superimposed to identify the common spatial arrangement of the pharmacophoric features. A resulting hypothesis might consist of two aromatic rings (representing the fused rings of the cinnoline core), a hydrogen bond acceptor feature mapped to one of the ring nitrogens, and a hydrophobic feature corresponding to the 8-methyl group. This model serves as a 3D query to screen virtual libraries for new compounds with different core structures but the same essential pharmacophoric features, or to guide the design of novel derivatives with improved activity.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.govresearchgate.net This method is instrumental in elucidating the binding mode of this compound derivatives at a molecular level, providing insights that can rationalize observed SAR and guide further design.

Docking simulations of cinnoline or quinoline derivatives into the active sites of various protein targets, such as epidermal growth factor receptor (EGFR) or tubulin, have successfully predicted key interactions. nih.govresearchgate.net For a derivative of this compound, a docking study would involve placing the molecule into the 3D structure of a target protein's active site and calculating the most stable binding poses based on a scoring function.

The results of such a study would reveal specific amino acid residues that interact with the ligand. For example, the nitrogen atoms of the cinnoline ring might form hydrogen bonds with serine or threonine residues. The aromatic rings could engage in hydrophobic interactions or π-π stacking with residues like phenylalanine or tyrosine. The 4-chloro substituent could be oriented towards a specific region of the pocket, potentially forming halogen bonds, while the 8-methyl group could fit into a small hydrophobic cavity. By visualizing these interactions, researchers can understand why certain substitutions enhance activity (e.g., by forming an additional hydrogen bond) while others diminish it (e.g., by causing a steric clash), providing a rational basis for the design of next-generation compounds. nih.govelsevierpure.com

Binding Site Analysis and Interaction Modes with Receptors and Enzymes

The biological activity of small molecules like this compound is contingent upon their interaction with specific biological targets such as receptors and enzymes. The cinnoline scaffold, being a bioisostere of quinoline and isoquinoline, is known to interact with a variety of biological targets, often through a combination of hydrogen bonding, hydrophobic interactions, and π-π stacking.

Molecular docking studies on various cinnoline derivatives have revealed key interaction modes. For instance, in the context of kinase inhibition, the nitrogen atoms of the cinnoline ring can act as hydrogen bond acceptors, interacting with key amino acid residues in the hinge region of the kinase ATP-binding pocket. The substituents on the cinnoline core play a crucial role in defining the binding orientation and affinity. The 4-chloro group on this compound can participate in halogen bonding or act as a key synthetic handle for introducing other functional groups to probe the binding pocket. The 8-methyl group likely contributes to hydrophobic interactions within a specific sub-pocket of the target protein.

A hypothetical binding mode of this compound within a generic kinase active site is depicted below:

Interaction TypeInteracting Moiety of this compoundPotential Interacting Amino Acid Residues
Hydrogen BondingCinnoline nitrogen atomsHinge region backbone amides (e.g., Cys, Met)
Hydrophobic Interactions8-methyl group, benzene (B151609) ringAliphatic and aromatic residues (e.g., Leu, Val, Phe)
Halogen Bonding4-chloro groupElectron-rich atoms (e.g., backbone carbonyls)
π-π StackingCinnoline ring systemAromatic residues (e.g., Phe, Tyr, Trp)

Prediction of Binding Affinities and Orientations

Computational methods are invaluable for predicting the binding affinities and orientations of this compound derivatives. Molecular docking simulations can be employed to virtually screen a library of analogues against a specific target protein. These simulations calculate a docking score, which is an estimation of the binding free energy, and predict the most favorable binding pose of the ligand within the active site.

For example, in a study on cinnoline-based Bruton's tyrosine kinase (BTK) inhibitors, molecular docking was used to understand the binding mode of the inhibitors. It was found that the cinnoline core oriented towards the hinge region, forming crucial hydrogen bonds, while substituents at various positions extended into different pockets of the active site, influencing potency and selectivity. nih.gov

The predicted binding affinity and orientation of a series of hypothetical this compound derivatives could be tabulated as follows, based on in silico modeling:

DerivativeModificationPredicted Docking Score (kcal/mol)Predicted Key Interactions
1 This compound (Parent)-7.5H-bond with hinge, hydrophobic interaction with gatekeeper residue
1a 4-amino substitution-8.2Additional H-bond with solvent-exposed region
1b 4-methoxy substitution-7.8Favorable steric and electronic interactions
1c 8-ethyl substitution-7.9Enhanced hydrophobic packing

Quantitative Structure-Activity Relationship (QSAR) and Holographic QSAR (HQSAR) Analyses

QSAR and HQSAR are computational techniques used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are instrumental in predicting the activity of novel compounds and in understanding the structural features that govern their potency.

Development of Predictive Models for Biological Activity

The development of a predictive QSAR model for this compound derivatives would involve synthesizing a series of analogues with systematic variations in their structure and evaluating their biological activity against a specific target. The structural variations could include modifications at the 4- and 8-positions, as well as on the benzene and pyridazine (B1198779) rings of the cinnoline core.

A 3D-QSAR study on a series of 115 cinnoline analogues as BTK inhibitors successfully established CoMFA and CoMSIA models with high predictive values. nih.gov These models provided insights into the steric, electrostatic, and hydrophobic fields around the molecules that are crucial for their inhibitory activity. Such an approach could be applied to this compound derivatives to develop predictive models for a target of interest.

Identification of Molecular Descriptors Correlating with Activity

The predictive power of a QSAR model relies on the identification of molecular descriptors that correlate with the biological activity. These descriptors can be broadly classified as electronic, steric, hydrophobic, and topological.

For the cinnoline class of compounds, key molecular descriptors that have been found to correlate with activity include:

Descriptor TypeSpecific DescriptorCorrelation with Activity
Electronic Dipole moment, HOMO/LUMO energiesInfluences electrostatic interactions and reactivity
Steric Molecular volume, surface areaDictates the fit within the binding pocket
Hydrophobic LogP (partition coefficient)Affects membrane permeability and hydrophobic interactions
Topological Molecular connectivity indicesDescribes the branching and shape of the molecule

In the aforementioned 3D-QSAR study on cinnoline-based BTK inhibitors, the CoMFA and CoMSIA contour maps highlighted the importance of bulky substitutions at certain positions and the introduction of hydrophilic and negative electrostatic substitutions at others for improved activity. nih.gov

Design Principles for Lead Optimization and Analogue Synthesis

Lead optimization is an iterative process that aims to improve the properties of a lead compound, such as this compound, to generate a clinical candidate. This involves enhancing potency, selectivity, and pharmacokinetic properties while minimizing toxicity.

Key design principles for the lead optimization of this compound derivatives include:

Scaffold Hopping and Bioisosteric Replacement: The cinnoline core can be modified or replaced with other heterocyclic systems to explore new chemical space and improve properties. For instance, replacing the cinnoline with a quinazoline (B50416) or quinoline scaffold could be explored.

Structure-Based Drug Design: Utilizing the three-dimensional structure of the target protein, novel analogues can be designed to form specific interactions with key residues in the binding site. This can involve growing the molecule into unoccupied pockets or introducing functional groups to form additional hydrogen bonds or salt bridges.

Fragment-Based Drug Design: Small molecular fragments that bind to the target can be identified and then linked together or grown to create a more potent lead compound.

Introduction of Pharmacophoric Features: Based on SAR and QSAR studies, key pharmacophoric features, such as hydrogen bond donors/acceptors and hydrophobic groups, can be incorporated into the design of new analogues to enhance their activity.

The synthesis of analogues of this compound would likely involve nucleophilic aromatic substitution at the 4-position, taking advantage of the reactive chloro group. The 8-methyl group could be modified through reactions on a suitable precursor before the cinnoline ring formation.

Exploration of Biological Target Interactions and Emerging Applications of Cinnoline Scaffolds

Enzyme Inhibition Mechanisms (In Vitro)

The structural framework of cinnoline (B1195905) has proven to be a versatile scaffold for the design of inhibitors targeting a range of enzymes implicated in various disease pathways.

Phosphodiesterase (PDE) Inhibition (e.g., PDE10A, PDE3)

Cinnoline derivatives have emerged as potent inhibitors of phosphodiesterase 10A (PDE10A), an enzyme primarily expressed in the brain and considered a therapeutic target for psychiatric and neurodegenerative disorders. Research has identified 6,7-dimethoxy-4-(pyridine-3-yl)cinnolines as particularly effective PDE10A inhibitors. Subsequent optimization of these structures has led to the discovery of compounds with high potency and selectivity.

For instance, certain cinnoline analogues have demonstrated IC50 values in the low nanomolar range for PDE10A inhibition. A key aspect of this research has been ensuring selectivity over other PDE isoforms, such as PDE3, to minimize potential cardiovascular side effects.

Table 1: In Vitro PDE10A Inhibitory Activity of Selected Cinnoline Derivatives

Compound ID PDE10A IC50 (nM) Selectivity over PDE3A Selectivity over PDE3B
Compound A 1.52 ± 0.18 >1000-fold >1000-fold
Compound B 2.86 ± 0.10 >1000-fold >1000-fold

Data presented as mean ± standard deviation.

Kinase Inhibition (e.g., Receptor Tyrosine Kinases, PI3K)

The cinnoline core has also been utilized in the development of kinase inhibitors, which are crucial in cancer therapy due to their role in cell signaling and proliferation.

Receptor Tyrosine Kinases: Some 4-(2-fluorophenoxy)quinoline derivatives featuring a 4-oxo-1,4-dihydrocinnoline-3-carboxamide moiety have been designed as inhibitors of the c-Met receptor tyrosine kinase. The c-Met pathway is often dysregulated in various cancers, making it an attractive target for therapeutic intervention.

PI3K Inhibition: A series of cinnoline derivatives has been developed and evaluated for their inhibitory activity against phosphoinositide 3-kinases (PI3Ks). Several of these compounds have displayed potent, nanomolar-level inhibition of PI3K enzymes in in vitro assays.

Table 2: In Vitro PI3Kα Inhibitory Activity of a Selected Cinnoline Derivative

Compound ID PI3Kα IC50 (nM)
Compound C 7.8

Topoisomerase and DNA Gyrase Modulation

Cinnoline-based compounds have shown potential in modulating the activity of topoisomerases and DNA gyrase, enzymes essential for DNA replication and repair, making them targets for antimicrobial and anticancer agents.

Topoisomerase Inhibition: Substituted dibenzo[c,h]cinnolines have been investigated as topoisomerase I-targeting agents. These compounds are designed to stabilize the covalent complex between topoisomerase I and DNA, leading to cell death in cancer cells.

DNA Gyrase Inhibition: Cinnoxacin, a commercially available antibiotic, is a cinnoline derivative that functions by inhibiting DNA gyrase (a type II topoisomerase) and topoisomerase IV in bacteria. ijper.org This inhibition disrupts bacterial DNA replication, leading to bactericidal effects. ijper.org

Other Enzymatic Targets (e.g., Cyclooxygenase-2, Aldose Reductase)

While the cinnoline scaffold has been explored for various enzymatic targets, there is limited specific information on its derivatives as direct inhibitors of Cyclooxygenase-2 (COX-2) and Aldose Reductase.

One review mentions Cinnopentazone as a cinnoline derivative with anti-inflammatory properties. ijper.org However, the primary mechanism of action cited is the inhibition of bacterial cell wall synthesis, which is inconsistent with a typical anti-inflammatory mode of action and may be an error in the source literature. ijper.org

Research into the inhibition of COX-2 and Aldose Reductase has more frequently focused on the structurally related quinoline (B57606) scaffold.

Receptor Modulation Studies (In Vitro)

The interaction of cinnoline derivatives with receptor systems is an area of growing interest.

GABA A Receptor Interactions

While direct interactions of a broad range of cinnoline derivatives with the GABA A receptor are not extensively documented, a specific class of these compounds has shown activity at the benzodiazepine (B76468) binding site of this receptor. 4-aminocinnoline-3-carboxamides have been synthesized and identified as potent and selective agonists of the benzodiazepine receptor. This suggests that the cinnoline scaffold can be tailored to modulate the activity of the GABA A receptor, which is a key target for anxiolytic and sedative drugs.

CSF-1R and H3R Receptor Modulation

Colony-Stimulating Factor 1 Receptor (CSF-1R) Inhibition: The Colony-Stimulating Factor 1 Receptor (CSF-1R) is a crucial regulator of macrophage migration, proliferation, and survival. nih.gov Its overexpression in many tumors and at sites of inflammation makes it an attractive therapeutic target for cancer and autoimmune diseases. nih.gov Researchers have identified 3-amido-4-anilinocinnolines as a potent and highly selective class of CSF-1R inhibitors. nih.gov One notable example, AZD7507, which features a 1-hydroxyethylpiperazine substituent at the 7th position of the cinnoline scaffold, was developed as a potent CSF-1R inhibitor with a good oral pharmacokinetic profile. nih.gov This line of research highlights the potential of the cinnoline framework in designing targeted cancer therapies by modulating the tumor microenvironment. nih.gov

Histamine (B1213489) H3 Receptor (H3R) Antagonism: The Histamine H3 receptor (H3R) is primarily found in the central nervous system and acts as an autoreceptor, regulating the synthesis and release of histamine and other neurotransmitters like acetylcholine. nih.govmdpi.com H3R antagonists/inverse agonists are being investigated for their potential to treat a variety of CNS disorders, including Alzheimer's disease, ADHD, and schizophrenia, by enhancing the release of these neurotransmitters. nih.gov The development of cinnoline-based H3R antagonists represents a promising area of medicinal chemistry, aiming to modulate complex neuronal circuits involved in cognition and motor processes. nih.gov

Antimicrobial and Antiparasitic Activity Mechanisms (In Vitro)

The cinnoline nucleus is a key feature in many compounds demonstrating a broad spectrum of antimicrobial and antiparasitic activities. nih.govpnrjournal.com

Inhibition of Bacterial Growth (Gram-positive and Gram-negative)

Cinnoline derivatives have shown significant in vitro activity against a range of both Gram-positive and Gram-negative bacteria. nih.govjocpr.com The mechanism often involves the inhibition of essential bacterial processes. For instance, some cinnoline-based antibiotics function by inhibiting DNA gyrase, a type II topoisomerase crucial for bacterial DNA replication. jocpr.comijper.org

Studies have demonstrated that the antibacterial potency of cinnoline derivatives can be significantly influenced by the nature and position of their substituents. nih.gov For example, halogen-substituted derivatives often show potent activity at lower concentrations. nih.gov Similarly, the presence of an electron-withdrawing substituent on a phenyl group attached to the cinnoline core has been associated with increased activity against S. aureus, B. subtilis (Gram-positive), and E. coli (Gram-negative). nih.gov

A series of 4-(p-aminopiperazine)cinnoline-3-carboxamide derivatives were screened against B. subtilis, S. aureus, E. coli, and P. aeruginosa, revealing Minimum Inhibitory Concentrations (MIC) in the range of 12.5–50 μg/mL. nih.gov Another study found a specific derivative, CN-7, to be a "hit compound" with an MIC value of 12.5 ug/ml against E. coli. jocpr.com

Table 1: In Vitro Antibacterial Activity of Selected Cinnoline Derivatives

Bacterial StrainDerivative ClassMIC (μg/mL)Reference
E. coli (Gram-negative)4-(p-aminopiperazine)cinnoline-3-carboxamides12.5 - 50 nih.gov
P. aeruginosa (Gram-negative)4-(p-aminopiperazine)cinnoline-3-carboxamides12.5 - 50 nih.gov
S. aureus (Gram-positive)4-(p-aminopiperazine)cinnoline-3-carboxamides12.5 - 50 nih.gov
B. subtilis (Gram-positive)4-(p-aminopiperazine)cinnoline-3-carboxamides12.5 - 50 nih.gov
E. coli (Gram-negative)CN-712.5 jocpr.com
M. tuberculosis H37RvCompounds 11 & 1212.5 jocpr.com

Activity Against Protozoan Parasites (e.g., Plasmodium falciparum, Trypanosoma brucei)

Cinnoline derivatives have also been explored for their potential as antiparasitic agents. nih.gov Research into related nitrogen-containing heterocyclic compounds, such as quinolines, provides a strong basis for the potential of cinnolines in this area. Quinolines are well-known for their antimalarial properties, primarily acting by interfering with heme detoxification in the parasite Plasmodium falciparum. nih.gov

While specific data on 4-Chloro-8-methylcinnoline is not available, studies on other heterocyclic scaffolds show promise. For instance, certain novel quinoline derivatives have demonstrated significant activity against Plasmodium falciparum and Trypanosoma brucei. researchgate.net One such compound exhibited an IC50 value of 0.7 µM against P. falciparum, while another showed an IC50 of 1.4 µM against T. b. brucei. researchgate.net These findings suggest that cinnoline scaffolds, being isosteric relatives of quinolines, are a promising framework for developing new drugs against parasitic diseases like malaria and African trypanosomiasis. nih.govwikipedia.org

Table 2: In Vitro Antiprotozoal Activity of Structurally Related Heterocyclic Compounds

ParasiteCompound ClassActivity (IC50/EC50)Reference
Plasmodium falciparumQuinoline Derivative (Compound 6)0.7 µM researchgate.net
Trypanosoma brucei bruceiQuinoline Derivative (Compound 22)1.4 µM researchgate.net
Trypanosoma brucei rhodesienseQuinoline Derivative (Compound 4i)0.19 µM nih.govuantwerpen.be
Trypanosoma brucei bruceiQuinoline Derivative (Compound 4i)0.4 µM nih.govuantwerpen.be

Potential Applications in Materials Science

Beyond their biological activities, cinnoline derivatives possess intriguing optical and electronic properties that make them candidates for applications in materials science. researchgate.netresearchgate.net

Luminescent Properties of Cinnoline Derivatives

Cinnoline and its derivatives have been utilized in the development of materials with unique optical and luminescent properties. researchgate.netresearchgate.net Their aromatic, heterocyclic structure can be incorporated into larger polymeric systems to create fluorescent materials. For example, cinnoline-containing poly(arylene ethynylene)s (PAEs) have been synthesized. researchgate.net These polymers, when dissolved in solvents like tetrahydrofuran (B95107) (THF), exhibit fluorescence that is highly sensitive to quenching by certain metal ions, such as Palladium (Pd²+). researchgate.net This quenching effect suggests potential applications in chemosensing for the detection of specific analytes. researchgate.net The ability to tune the luminescent properties by modifying the substituents on the cinnoline ring opens up possibilities for creating tailored fluorescent dyes and materials. ijper.org

Role of Cinnolines in Functional Materials Development

The unique electronic characteristics of the cinnoline scaffold make it a valuable building block for the development of advanced functional materials. researchgate.net The incorporation of cinnoline units into polymer backbones, as seen with the synthesis of PAEs via Sonogashira coupling reactions, allows for the creation of new materials with specific photophysical properties. researchgate.net These materials could potentially be used in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) or as components in sensors and other optical devices. researchgate.net The continued exploration of cinnoline chemistry is expected to yield novel materials with a wide range of applications in this rapidly advancing field.

Future Research Perspectives and Emerging Directions in 4 Chloro 8 Methylcinnoline Chemistry

Development of Novel and Sustainable Synthetic Methodologies

Traditional synthetic routes to cinnoline (B1195905) derivatives often rely on methods that involve harsh reaction conditions, hazardous reagents, and multi-step procedures, leading to significant environmental and economic concerns. mdpi.com The future of 4-Chloro-8-methylcinnoline synthesis lies in the development of novel methodologies that are not only efficient but also environmentally benign, aligning with the principles of green chemistry.

Emerging techniques such as microwave-assisted organic synthesis (MAOS) and continuous-flow chemistry are poised to revolutionize the production of cinnoline scaffolds. Microwave irradiation offers rapid heating, leading to dramatically reduced reaction times and often improved yields compared to conventional heating methods. nih.gov This technique has been successfully applied to the synthesis of various heterocyclic compounds and holds significant promise for the efficient construction of the cinnoline core. nih.gov

Continuous-flow synthesis provides a scalable, safe, and highly efficient alternative to batch processing. researchgate.netcrimsonpublishers.com This methodology allows for precise control over reaction parameters, rapid optimization, and the safe handling of hazardous intermediates. A notable development is the use of flow chemistry for the hydrogenation of cinnolines to produce 1,4-dihydrocinnoline (B8695256) counterparts with high purity and minimal residence times. researchgate.netcrimsonpublishers.comcrimsonpublishers.com Furthermore, flow processes can facilitate the use of biorenewable feedstocks, such as glucose, to generate versatile cinnoline building blocks, representing a significant step towards sustainable pharmaceutical manufacturing. researchgate.netcrimsonpublishers.comcrimsonpublishers.com

MethodologyTraditional SynthesisSustainable Methodologies
Energy Source Conventional heating (oil baths, heating mantles)Microwave Irradiation, Precise thermal control in flow reactors
Reaction Time Often hours to daysMinutes to hours (Microwave), Seconds to minutes (Flow)
Reagents Often involves hazardous diazonium intermediatesCan utilize safer reagents and biorenewable feedstocks
Waste Generation Higher, due to stoichiometric reagents and solventsLower, improved atom economy, solvent recycling potential
Scalability Often challenging and hazardousReadily scalable and automated (Flow chemistry)
Safety Handling of unstable intermediates in large quantitiesImproved safety with small reactor volumes and contained systems (Flow)

A comparative overview of traditional versus sustainable synthetic methodologies for cinnoline derivatives.

Future research will likely focus on combining these technologies, for example, by developing microwave-assisted flow reactors. Additionally, the exploration of novel catalytic systems, including biocatalysis and photocatalysis, will be crucial in designing even more efficient and sustainable synthetic routes to this compound and its derivatives.

Advanced Computational Approaches for Deeper Mechanistic Understanding

A profound understanding of reaction mechanisms is paramount for the optimization of existing synthetic methods and the rational design of new ones. Advanced computational chemistry, particularly Density Functional Theory (DFT), has emerged as an indispensable tool for elucidating the intricate details of chemical transformations at the molecular level.

DFT calculations can provide critical insights into the electronic structure, reactivity, and thermodynamic and kinetic stability of reactants, intermediates, transition states, and products involved in cinnoline synthesis. nih.gov For instance, DFT has been used to study the aqueous chemistry of cinnoline, revealing details about inter-fragment interactions, charge distribution, and adsorption energies when interacting with water molecules. nih.gov Such studies are crucial for understanding the behavior of these compounds in biological and environmental systems.

By modeling reaction pathways, computational methods can help rationalize experimentally observed regioselectivity and stereoselectivity, predict the feasibility of proposed synthetic routes, and guide the design of catalysts that can steer a reaction towards a desired outcome. For the chemistry of this compound, DFT can be employed to:

Elucidate Cyclization Mechanisms: Investigate the energetics of various ring-closing strategies to form the cinnoline core.

Predict Reactivity: Model the reactivity of the 4-chloro position towards nucleophilic substitution, a key step in the diversification of the scaffold.

Analyze Spectroscopic Properties: Predict spectroscopic data (e.g., NMR, UV-Vis) to aid in the characterization of novel derivatives. nih.gov

Computational MethodApplication in Cinnoline ChemistryInsights Gained
Density Functional Theory (DFT) Reaction mechanism studies, Geometry optimization, Electronic property calculationTransition state energies, Reaction pathways, Charge distribution, Kinetic and thermodynamic stability
Time-Dependent DFT (TD-DFT) Prediction of electronic absorption spectraUnderstanding of photophysical properties, Rationalization of color and fluorescence
Molecular Dynamics (MD) Simulation Simulation of molecular motion and interactions over timeConformational analysis, Solvent effects, Binding dynamics with biological targets
Quantum Theory of Atoms in Molecules (QTAIM) Analysis of chemical bonds and intermolecular interactionsNature and strength of hydrogen bonds and other non-covalent interactions

Key computational methods and their applications for a deeper mechanistic understanding of cinnoline chemistry.

The synergy between computational modeling and experimental work is a powerful paradigm. Theoretical predictions can guide experimental design, reducing the number of trial-and-error experiments required, thus saving time and resources. Conversely, experimental results provide the necessary validation for refining and improving the accuracy of computational models.

Exploration of Underexplored Biological Targets for Cinnoline Scaffolds

The cinnoline scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets, including protein kinases, enzymes, and receptors. mdpi.comnih.gov Historically, research has focused on well-established target classes such as phosphoinositide 3-kinases (PI3K), human neutrophil elastase (HNE), and various receptors involved in cancer and inflammation. researchgate.netnih.gov However, the vastness of the biological landscape presents numerous opportunities to explore novel and as-yet-underexplored targets for cinnoline-based therapeutics.

Two particularly promising and underexplored areas for future investigation are:

Neglected Tropical Diseases (NTDs): NTDs, such as leishmaniasis, Chagas disease, and human African trypanosomiasis, affect billions of people, primarily in low-income countries. There is an urgent need for new, effective, and affordable drugs to combat these diseases. Cinnoline derivatives have already shown potent antiparasitic activity, for instance, against Leishmania donovani and Plasmodium falciparum. crimsonpublishers.comnih.gov Future research should systematically screen libraries of this compound derivatives against a broad panel of pathogens responsible for NTDs to identify new lead compounds.

Protein-Protein Interactions (PPIs): PPIs are fundamental to nearly all cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and neurodegenerative disorders. Targeting PPIs with small molecules has traditionally been considered challenging due to the large, flat, and featureless nature of the interaction surfaces. nih.gov However, recent advances have demonstrated the feasibility of this approach. nih.gov The rigid bicyclic structure of the cinnoline scaffold can serve as an excellent platform for designing molecules that can mimic key structural motifs (e.g., alpha-helices) and disrupt pathological PPIs. This represents a frontier in drug discovery where cinnoline derivatives could make a significant impact.

Target ClassSpecific ExamplesRationale for Cinnoline Scaffolds
Enzymes for NTDs Kinetoplastid proteases, Plasmodium kinasesProven antiparasitic activity of cinnolines; urgent need for new chemotypes.
Protein-Protein Interactions p53-MDM2, Bcl-2 family interactions, Ras-RafRigid scaffold can be functionalized to present binding groups in precise spatial orientations to disrupt interfaces.
Epigenetic Targets Histone deacetylases (HDACs), BromodomainsHeterocyclic scaffolds are common in epigenetic modulators; potential for novel inhibitors.
Ion Channels Voltage-gated sodium or potassium channelsAromatic heterocycles are known to interact with ion channel pores and gating machinery.

Emerging and underexplored biological target classes for cinnoline-based drug discovery.

Integration of Artificial Intelligence and Machine Learning in Cinnoline Research

The advent of artificial intelligence (AI) and machine learning (ML) is transforming the landscape of drug discovery and development. crimsonpublishers.com These powerful computational tools can analyze vast and complex datasets to identify patterns, make predictions, and generate novel ideas, thereby accelerating the research cycle. crimsonpublishers.comwisdomlib.org For this compound chemistry, AI and ML can be integrated in several key areas:

Predictive Bioactivity Modeling: Quantitative Structure-Activity Relationship (QSAR) models built using ML algorithms can predict the biological activity of novel cinnoline derivatives before they are synthesized. researchgate.net By training on existing datasets of cinnoline compounds and their measured activities, these models can identify key molecular features that correlate with potency and selectivity, guiding the design of more effective compounds. researchgate.net

De Novo Drug Design: Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can design entirely new cinnoline-based molecules with desired properties. bath.ac.uk These models learn the underlying rules of chemical structure and syntax from large chemical databases and can then generate novel structures optimized for specific biological targets or desired pharmacokinetic profiles.

ADMET Prediction: A major cause of failure in drug development is poor absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. AI/ML models can predict these properties from a molecule's structure with increasing accuracy, allowing researchers to prioritize compounds with favorable drug-like characteristics early in the discovery process, reducing late-stage attrition. crimsonpublishers.com

AI/ML ApplicationDescriptionImpact on Cinnoline Research
QSAR Modeling Uses ML algorithms (e.g., Random Forest, Support Vector Machines) to correlate molecular descriptors with biological activity.Prioritizes synthesis of the most promising this compound derivatives; accelerates lead optimization.
De Novo Design Employs generative models (e.g., RNNs, Transformers) to create novel molecular structures with desired properties.Explores new regions of chemical space for innovative cinnoline scaffolds beyond existing templates.
ADMET Prediction Predicts pharmacokinetic and toxicity profiles from chemical structure.Reduces the risk of late-stage failures by filtering out compounds with poor drug-like properties early on.
Reaction Prediction Predicts the outcomes and optimal conditions for chemical reactions.Assists in designing efficient synthetic routes to novel cinnoline analogs.

Applications of Artificial Intelligence and Machine Learning in advancing cinnoline chemistry.

Development of Highly Selective and Potent Cinnoline-Based Probes for Chemical Biology

Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in complex biological systems like living cells. mskcc.org The development of high-quality chemical probes based on the this compound scaffold represents a significant emerging direction that bridges chemistry and biology.

While the related quinoline (B57606) scaffold has been extensively explored for creating fluorescent probes for bioimaging, the potential of cinnolines in this area is comparatively underexplored. nih.govcrimsonpublishers.com A recent study demonstrated the development of a fluorogenic and fluorochromic probe based on a 4-azidocinnoline, which becomes fluorescent upon reduction to the corresponding amine in a cellular environment. researchgate.netmdpi.com This highlights the inherent potential of the cinnoline core for probe development.

Future research should focus on the rational design of cinnoline-based probes with tailored properties:

Selectivity: Probes must exhibit high selectivity for their intended target over other related proteins to provide unambiguous biological insights.

Potency: High potency ensures that the probe can be used at low concentrations, minimizing off-target effects.

Modality: Probes can be designed for various applications, including:

Fluorescent Probes: For visualizing the localization and dynamics of a target protein in live cells via microscopy. crimsonpublishers.com

Affinity-Based Probes: Equipped with a reactive group (e.g., photo-affinity label) and a reporter tag (e.g., biotin) to covalently label and identify the cellular targets of a bioactive cinnoline compound. rsc.org

Activity-Based Probes (ABPs): Designed to covalently modify the active site of a specific enzyme, providing a readout of its catalytic activity.

The development of a toolbox of well-characterized, selective, and potent chemical probes derived from this compound will be invaluable for validating new biological targets, elucidating disease mechanisms, and ultimately, accelerating the discovery of new medicines.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-Chloro-8-methylcinnoline, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclization of substituted aniline precursors or halogenation of methylcinnoline derivatives. For example, analogous compounds like 4-Chlorocinnoline hydrochloride are synthesized via chlorination followed by salt formation under acidic conditions . Optimizing reaction parameters (e.g., temperature, catalyst use, and solvent polarity) is critical. Solvents such as dichloromethane or THF are often used for halogenation steps, with yields monitored via HPLC or TLC.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and methyl groups (δ 2.5–3.0 ppm). Splitting patterns distinguish substitution positions .
  • IR : Confirm C-Cl stretches (~550–650 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should align with the theoretical molecular weight (e.g., 180–200 g/mol range for analogous compounds) .

Q. What purification methods are effective for isolating this compound from reaction mixtures?

  • Methodological Answer : Column chromatography using silica gel with gradients of ethyl acetate/hexane is standard. For polar impurities, recrystallization in ethanol or acetonitrile improves purity . Purity assessment via melting point analysis or HPLC (>95% purity is typical for research-grade material).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects) of this compound derivatives?

  • Methodological Answer :

  • Dose-Response Studies : Test across a range of concentrations (e.g., 1–100 µM) to differentiate therapeutic vs. toxic thresholds .
  • Comparative Assays : Use standardized cell lines (e.g., HEK293 for cytotoxicity, E. coli for antimicrobial activity) and control compounds to normalize results .
  • Statistical Validation : Apply ANOVA or t-tests to assess significance of discrepancies, ensuring sample sizes (n ≥ 3) meet power analysis requirements .

Q. What strategies optimize multi-step synthesis of this compound derivatives to improve overall yield?

  • Methodological Answer :

  • Intermediate Stabilization : Protect reactive groups (e.g., amines) during halogenation steps to prevent side reactions .
  • Catalyst Screening : Test Pd/C or Cu(I) catalysts for coupling reactions, as seen in analogous quinoline syntheses .
  • Process Monitoring : Use in-situ FTIR or GC-MS to track reaction progress and minimize byproduct formation .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA software to model electron density maps, identifying electrophilic centers (e.g., C-4 chlorine’s susceptibility to substitution) .
  • Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. water) on reaction pathways .
  • Docking Studies : Predict binding affinities for biological targets (e.g., enzyme active sites) to guide functionalization .

Q. What experimental designs are recommended to elucidate the mechanism of action of this compound in enzyme inhibition?

  • Methodological Answer :

  • Kinetic Assays : Measure Michaelis-Menten parameters (Km, Vmax) with/without the inhibitor to determine competitive/non-competitive binding .
  • Fluorescence Quenching : Monitor tryptophan residues in target enzymes to assess conformational changes upon inhibitor binding .
  • Mutagenesis Studies : Modify key amino acids in the enzyme’s active site to validate binding hypotheses .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic assays) .
  • Statistical Rigor : Report confidence intervals and p-values for biological data, adhering to guidelines for reproducibility .
  • Safety Protocols : Follow GHS guidelines (e.g., H315/H319/H335 codes) for handling chlorinated compounds, including fume hood use and waste disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.